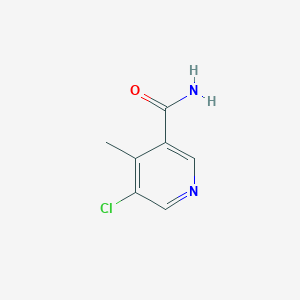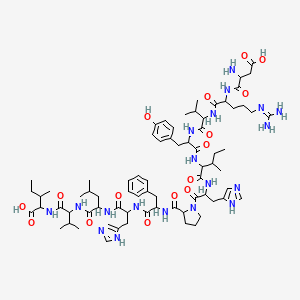
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzodioxol-5-ylmethyliden)-1,3-Diphenylpyrimidin-2,4,6(1H,3H,5H)-trion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzodioxolring und einen Pyrimidintrion-Kern umfasst.
Herstellungsmethoden
Die Synthese von 5-(1,3-Benzodioxol-5-ylmethyliden)-1,3-Diphenylpyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet typischerweise die Kondensation von 1,3-Benzodioxol-5-carbaldehyd mit 1,3-Diphenylbarbitursäure unter bestimmten Reaktionsbedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie Natriumhydroxid, und einem Lösungsmittel wie Ethanol durchgeführt. Das Gemisch wird unter Rückflussbedingungen erhitzt, um die Reaktion zu erleichtern, gefolgt von der Reinigung durch Umkristallisation.
Vorbereitungsmethoden
The synthesis of 5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1,3-diphenylbarbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization.
Analyse Chemischer Reaktionen
Diese Verbindung durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, was zur Bildung von Carbonsäurederivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholderivaten führt.
Substitution: Nucleophile Substitutionsreaktionen können am Benzodioxolring auftreten, wobei halogenierte Reagenzien Wasserstoffatome ersetzen können.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Lösungsmittel: Ethanol, Methanol, Dichlormethan.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Benzodioxol-5-ylmethyliden)-1,3-Diphenylpyrimidin-2,4,6(1H,3H,5H)-trion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.
Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Farbstoffe.
Wirkmechanismus
Der Wirkmechanismus von 5-(1,3-Benzodioxol-5-ylmethyliden)-1,3-Diphenylpyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Der Benzodioxolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Pyrimidintrion-Kern kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Funktion beeinflussen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Modulation von Signaltransduktionswegen.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine trione core can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 5-(1,3-Benzodioxol-5-ylmethyliden)-1,3-Diphenylpyrimidin-2,4,6(1H,3H,5H)-trion ähneln, gehören:
- 5-(1,3-Benzodioxol-5-ylmethylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(1,3-Benzodioxol-5-ylmethyl)-5-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0 2,7]trideca-2,4-dien-11-yl]methyl}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C24H16N2O5 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H16N2O5/c27-22-19(13-16-11-12-20-21(14-16)31-15-30-20)23(28)26(18-9-5-2-6-10-18)24(29)25(22)17-7-3-1-4-8-17/h1-14H,15H2 |
InChI-Schlüssel |
CHDYZKPIQYZHTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)
![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)

![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)

![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)

